molecular formula C17H16F2N4O3S B2745413 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 2034232-48-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Numéro de catalogue: B2745413
Numéro CAS: 2034232-48-7
Poids moléculaire: 394.4
Clé InChI: IXSXPBGZQXOTKH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16F2N4O3S and its molecular weight is 394.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid-phase Synthesis of Diheterocyclic Compounds

A library of isoxazole and 1,2,4-oxadiazole-containing diheterocyclic compounds was prepared through a solid-phase synthesis method. This approach involved several steps, including acylation, 1,3-dipolar cycloaddition, and ester saponification, followed by a two-step condensation to produce the final isoxazole-oxadiazole diheterocyclic product. This method led to 18 final products, showcasing the versatility of combining these heterocycles for potential applications in drug discovery and material science (Quan & Kurth, 2004).

Antiepileptic Activity of Oxadiazoles

Novel series of oxadiazole derivatives were synthesized with a focus on anticonvulsant activities. These compounds were evaluated using various seizure models, demonstrating that structural features of the oxadiazole ring are crucial for anticonvulsant efficacy. The study contributes to the understanding of how oxadiazole derivatives can be designed for enhanced antiepileptic properties (Rajak et al., 2013).

Isoxazol Derivatives as Immunosuppressive Agents

Research on isoxazol derivatives, including leflunomide and its metabolites, highlighted their potent immunosuppressive properties. These compounds inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis, thus affecting immune cell function. This insight is valuable for the development of new immunosuppressive drugs (Knecht & Löffler, 1998).

Anticonvulsant Activity of Enaminones

The structure-activity relationship of enaminones, including those containing the isoxazole ring, was explored to determine their anticonvulsant properties. This study provided a basis for understanding the toxicological aspects of such compounds and their potential as anticonvulsant agents (Jackson et al., 2012).

Synthesis and Anticancer Evaluation

Substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for their anticancer activity against several cancer cell lines. This research demonstrated the potential of oxadiazole derivatives in cancer therapy, with some derivatives showing higher activity than the reference drug (Ravinaik et al., 2021).

Propriétés

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N4O3S/c18-17(19)5-3-10(4-6-17)15-21-14(26-23-15)9-20-16(24)11-8-12(25-22-11)13-2-1-7-27-13/h1-2,7-8,10H,3-6,9H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXSXPBGZQXOTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CC=CS4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.